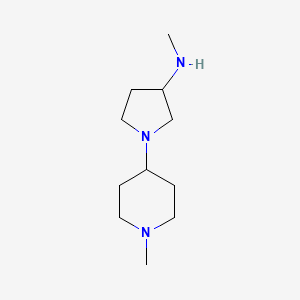

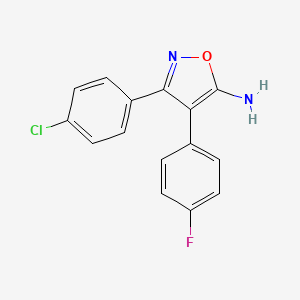

(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime

Descripción general

Descripción

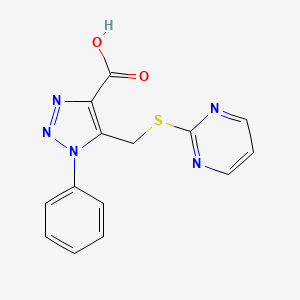

Oximes, such as “(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime”, are important in many areas of chemistry . They feature a C=N double bond and are known for their versatile uses .

Synthesis Analysis

Oxime esters can be synthesized from a simple reaction of easily available oximes with an acyl halide or anhydride . In particular, the use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions .Molecular Structure Analysis

Oximes and related derivatives have a C=N double bond. Different methods for the determination of the E/Z configuration have been developed, each with its own scope and limitations . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

Oxime metathesis is a versatile dynamic network in polymers. Polymers bearing oximes can be reprocessed under acid catalysis while maintaining their structural integrity . Oxime esters act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis

Oximes are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Aplicaciones Científicas De Investigación

I have conducted multiple searches to find specific scientific research applications for “(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime”, but unfortunately, there seems to be a lack of detailed information readily available on this particular compound’s uses.

Antimicrobial Activity

Oxime-based cephalosporins are known for their efficacy against a broad spectrum of Gram-positive and Gram-negative pathogens .

Chemical Synthesis

Oxime ethers are used in chemical synthesis as they allow for the combination of different structural elements into one molecule .

Medical Antidotes

Some oxime compounds serve as reactivators or antidotes for nerve agents .

Mecanismo De Acción

Target of Action

Oximes, in general, are known for their ability to reactivate the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve function .

Mode of Action

This is achieved by the oxime moiety (>C=N-OH) in the compound .

Biochemical Pathways

Oximes are known to play a role in various biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Result of Action

The general result of oxime action is the reactivation of inhibited enzymes, leading to the restoration of normal cellular functions .

Action Environment

The synthesis of oximes can be influenced by various factors, including the presence of inorganic acids, temperature, and the type of solvent used .

Safety and Hazards

Direcciones Futuras

Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime chemistry has emerged as a versatile tool for use in a wide range of applications .

Propiedades

IUPAC Name |

(NZ)-N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-14-9(15-2)7-6(5-12-13)3-4-11-8(7)10/h3-5,9,13H,1-2H3/b12-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNFUKQAQOCFIE-XGICHPGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CN=C1Cl)C=NO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(C1=C(C=CN=C1Cl)/C=N\O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)

![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)

![6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417755.png)

![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)